molecular formula C10H17Cl B13187619 1-(Chloromethyl)-1-cyclopropylcyclohexane

1-(Chloromethyl)-1-cyclopropylcyclohexane

Cat. No.: B13187619
M. Wt: 172.69 g/mol
InChI Key: VPWFNANZMNYVBI-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-cyclopropylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a chloromethyl group and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1-cyclopropylcyclohexane typically involves the chloromethylation of cyclopropylcyclohexane. This can be achieved through the reaction of cyclopropylcyclohexane with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the chloromethylated product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts can also be employed to facilitate the reaction and improve the overall production rate .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-1-cyclopropylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Chloromethyl)-1-cyclopropylcyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-cyclopropylcyclohexane involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This can result in the modulation of biological pathways and the exertion of specific effects depending on the target .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H17Cl

Molecular Weight

172.69 g/mol

IUPAC Name

1-(chloromethyl)-1-cyclopropylcyclohexane

InChI

InChI=1S/C10H17Cl/c11-8-10(9-4-5-9)6-2-1-3-7-10/h9H,1-8H2

InChI Key

VPWFNANZMNYVBI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CCl)C2CC2

Origin of Product

United States

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